DL-erythro Ritalinic Acid-d10 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-erythro Ritalinic Acid-d10 (Major) is a stable isotope-labeled compound with the molecular formula C13H7D10NO2 and a molecular weight of 229.34 . It is a deuterated form of ritalinic acid, which is a primary metabolite of methylphenidate, a psychostimulant drug commonly used to treat attention-deficit hyperactivity disorder (ADHD) and narcolepsy .
準備方法
The preparation of DL-erythro Ritalinic Acid-d10 (Major) involves the synthesis of ritalinic acid followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:
Synthesis of Ritalinic Acid: This involves the reaction of 2-phenyl-2-piperidylacetic acid with appropriate reagents under controlled conditions.
Industrial production methods for DL-erythro Ritalinic Acid-d10 (Major) are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to ensure high purity and isotopic enrichment .
化学反応の分析
DL-erythro Ritalinic Acid-d10 (Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound to its corresponding oxidized form using oxidizing agents.
Reduction: Reduction reactions convert the compound to its reduced form using reducing agents.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
DL-erythro Ritalinic Acid-d10 (Major) has several scientific research applications, including:
作用機序
The mechanism of action of DL-erythro Ritalinic Acid-d10 (Major) is related to its role as a metabolite of methylphenidate. Methylphenidate primarily acts as a norepinephrine and dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. This leads to enhanced neurotransmission and improved attention and focus in individuals with ADHD . The deuterated form, DL-erythro Ritalinic Acid-d10 (Major), is used to study the pharmacokinetics and metabolism of methylphenidate, providing insights into its molecular targets and pathways .
類似化合物との比較
DL-erythro Ritalinic Acid-d10 (Major) can be compared with other similar compounds, such as:
DL-threo Ritalinic Acid-d10: This is another deuterated form of ritalinic acid, differing in the stereochemistry of the molecule.
Methylphenidate: The parent compound, used as a psychostimulant drug.
Ethylphenidate: A pharmacologically active metabolite formed by the transesterification of methylphenidate with ethanol.
The uniqueness of DL-erythro Ritalinic Acid-d10 (Major) lies in its specific isotopic labeling, which allows for precise analytical and pharmacokinetic studies .
特性
分子式 |
C13H17NO2 |
---|---|
分子量 |
229.34 g/mol |
IUPAC名 |
(2S)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1/i4D2,5D2,8D2,9D2,11D,12D |
InChIキー |
INGSNVSERUZOAK-JYSMQZNSSA-N |
異性体SMILES |
[2H][C@@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O |
正規SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。